Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate” is a chemical compound with the CAS Number: 944317-66-2 . It has a molecular weight of 294.13 . The compound is a white to off-white solid at room temperature .
Synthesis Analysis
The compound can be obtained through a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is a boric acid ester intermediate with benzene rings . In organic synthesis, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is primarily studied for its synthesis and structural properties. Huang et al. (2021) synthesized similar boric acid ester intermediates and confirmed their structures through FTIR, NMR spectroscopy, and mass spectrometry. Additionally, X-ray diffraction and density functional theory (DFT) were used for crystallographic and conformational analyses (Huang et al., 2021).
Fluorescence Quenching and Polymer Synthesis
Zhang et al. (2008) developed a new intermediate monomer related to this compound for the synthesis of water-soluble carboxylated polyfluorenes. These polymers were studied for fluorescence quenching by cationic quenchers and proteins, indicating potential applications in bioanalytical chemistry (Zhang et al., 2008).
Application in PET Imaging of Hypoxia
A study by Malik et al. (2012) explored the synthesis of a radiotracer for PET imaging of hypoxic tumor tissue, utilizing a similar compound. This research highlights the potential use of such compounds in medical imaging and cancer diagnostics (Malik et al., 2012).
Vibrational Properties and DFT Analysis
Research by Wu et al. (2021) on closely related compounds involved spectroscopic characterization and DFT calculations. Such studies are essential for understanding the physical and chemical properties of these compounds, which could inform their use in various scientific applications (Wu et al., 2021).
Antitumor Activities
Xiong Jing (2011) synthesized derivatives of similar compounds and evaluated their in vitro antitumor activities. This suggests potential applications in the development of anticancer drugs (Xiong Jing, 2011).
Sensing and Detection Applications
Fu et al. (2016) investigated the use of a similar compound for hydrogen peroxide vapor detection, highlighting its potential in the development of sensitive and selective chemical sensors (Fu et al., 2016).
Mechanism of Action
Target of Action
Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate is a boric acid ester intermediate with a benzene ring . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds, to which this compound belongs, can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds, such as this compound, have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO4/c1-10(14(19)20-6)11-7-8-12(13(18)9-11)17-21-15(2,3)16(4,5)22-17/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNFQARWWENER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.